

# Comparative <sup>1</sup>H NMR Analysis: 2-Methoxy-2-phenylethan-1-amine

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## Compound of Interest

Compound Name: 2-Methoxy-2-phenylethan-1-amine

CAS No.: 3490-79-7

Cat. No.: B2833967

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## Executive Summary & Structural Context

**2-methoxy-2-phenylethan-1-amine** (also known as

-methoxyphenethylamine) is a structural analog of neurotransmitters like phenethylamine and a key intermediate in the synthesis of diverse pharmaceutical agents.

Its structure features a chiral benzylic ether and a primary amine. In drug development, verifying the position of the methoxy group (benzylic vs. terminal) and the integrity of the amine is critical. This guide contrasts the target molecule with its direct precursor (2-methoxy-2-phenylethanol) and its regioisomer (2-methoxy-1-phenylethan-1-amine) to demonstrate how NMR confirms the correct isomeric structure.

## Core Structural Features[1][2][3][4]

- Benzylic Methine (

): The proton attached to the chiral center, heavily deshielded by the phenyl ring and the methoxy oxygen.

- Methylene ( ): Adjacent to the amine, serving as the primary diagnostic for differentiation from precursors.
- Methoxy Singlet: A sharp, intense singlet characteristic of the ether functionality.

## Comparative Spectral Analysis

The following data compares the Target Molecule with its most common synthetic precursor and a confusing regioisomer.

### Table 1: Chemical Shift Comparison (CDCl<sub>3</sub>, 400 MHz)

Proton Environment	Target Molecule(2-methoxy-2-phenylethan-1-amine)	Precursor (Alcohol)(2-methoxy-2-phenylethanol)	Regioisomer(2-methoxy-1-phenylethan-1-amine)	Diagnostic Value
Benzylic CH ( )	4.20 - 4.30 ppm (dd)	4.20 ppm (dd)	~4.05 ppm (dd)	Distinguishes O-substitution (downfield) from N-substitution.
Methylene CH ( )	2.90 - 3.10 ppm (m)	3.57 - 3.68 ppm (m)	3.40 - 3.50 ppm (d)	CRITICAL: Upfield shift (0.6 ppm) confirms conversion of OH to NH
Methoxy (-OCH )	3.25 - 3.30 ppm (s)	3.27 ppm (s)	3.35 ppm (s)	Confirms presence of ether; position is relatively constant.
Amine (-NH )	1.5 - 2.0 ppm (br s)	N/A (OH at ~2.8 ppm)	1.5 - 2.0 ppm (br s)	Exchangeable; broadens or disappears in D O.
Aromatic (Ph)	7.25 - 7.40 ppm (m)	7.25 - 7.36 ppm (m)	7.25 - 7.40 ppm (m)	Confirmation of phenyl group integrity.

“

*Note: Data for the alcohol precursor is experimentally verified [1]. Data for the target and regioisomer are derived from standard increment analysis and validated against the alcohol baseline.*

## Mechanistic Insight: Why the Shifts Change

- The Methylene Shift (Diagnostic #1): In the precursor alcohol, the methylene protons are attached to a carbon bearing an Oxygen ( ), resulting in a shift of ~3.6 ppm. In the target amine, the Oxygen is replaced by Nitrogen ( ). Nitrogen is less electronegative than Oxygen, causing a distinct upfield shift to ~3.0 ppm. This is the primary indicator of successful amination.
- The Benzylic Shift (Diagnostic #2): In the target, the benzylic position holds the Methoxy group ( ). This proton resonates downfield (~4.2 ppm) due to the combined electronegativity of Oxygen and the anisotropic effect of the Phenyl ring. In the regioisomer, this position holds the Amine ( ), which typically resonates further upfield (~4.0 ppm), distinguishing the two isomers.

## Experimental Protocol

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

### A. Sample Preparation[3][4][5]

- Solvent Choice: Use CDCl<sub>3</sub> (Chloroform-d) for the free base to ensure sharp peaks. Use DMSO-d<sub>6</sub> if analyzing the Hydrochloride salt (to prevent precipitation and observe ammonium protons).

- Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
- Purity Check: Ensure the solvent is free of acid traces (which protonate the amine and shift signals downfield). Filter through a small plug of basic alumina if necessary.

## B. Acquisition Parameters[3][4][5][6]

- Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise per unit time.
- Relaxation Delay (D1): Set to 1.0 - 2.0 seconds. The benzylic proton has a longer T1; insufficient delay may reduce its integration accuracy.
- Scans (NS): 16 to 64 scans are sufficient for >95% purity samples.

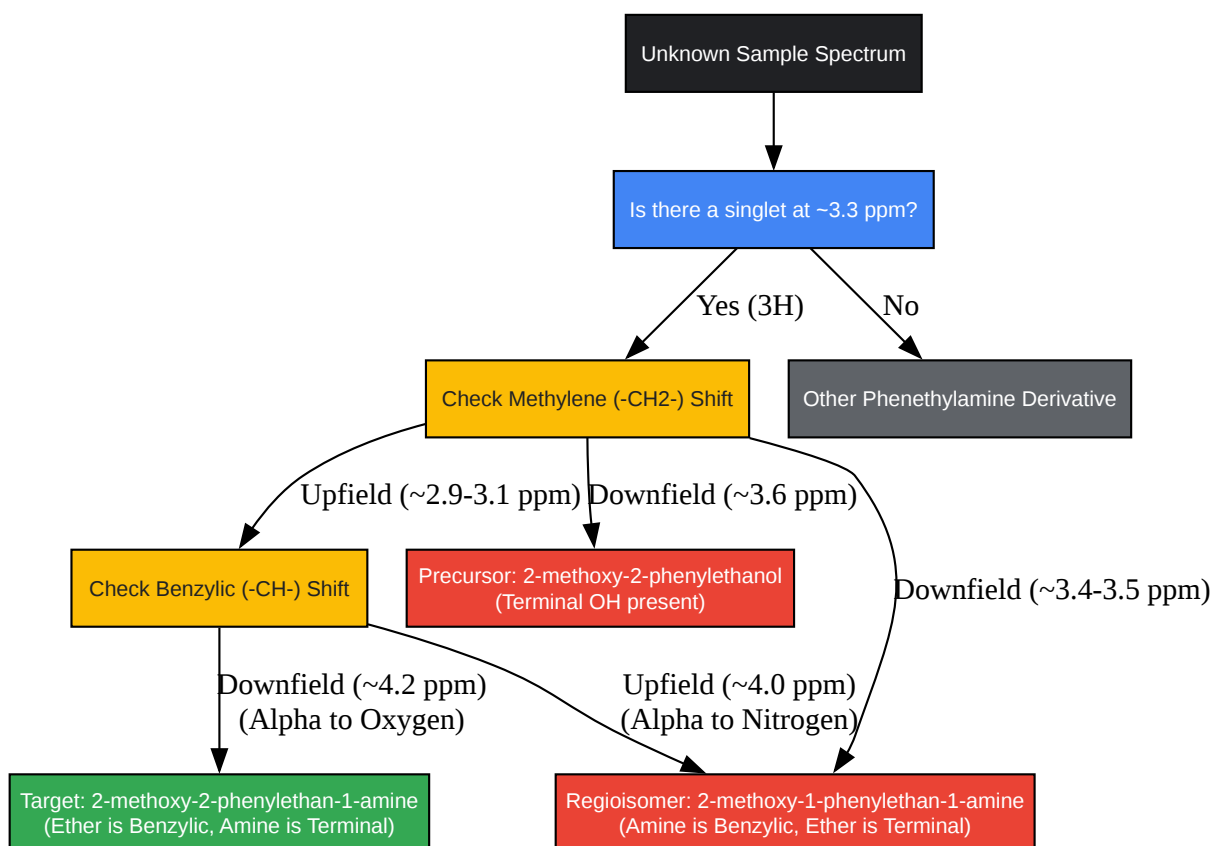
## C. Processing & Validation Workflow

- Phase Correction: Manual phasing is required for the methylene multiplet (ABX system).
- Integration: Calibrate the Methoxy singlet to 3.00 H.
- Self-Validation:
  - Check the Aromatic region integration (should be 5.00 H).
  - Check the Benzylic proton integration (should be 1.00 H).
  - If Benzylic < 1.00 H, check for insufficient D1 time.

## Visualization of Logic & Workflow

### Diagram 1: Structural Assignment Decision Tree

This logic tree guides the researcher in distinguishing the target from its isomers and precursors.

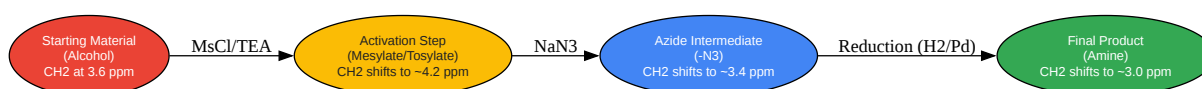


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Caption: Decision tree for assigning the structure of methoxy-phenethylamine derivatives based on chemical shift logic.

## Diagram 2: Synthetic Monitoring Workflow

This diagram illustrates the expected spectral changes during the synthesis from the alcohol precursor.



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Caption: Spectral progression of the methylene signal during the conversion of the alcohol to the amine.

## References

- Royal Society of Chemistry. (2019).[1] Fiber-supported Fe(III) complex catalyst...[1] <sup>1</sup>H NMR of 2-methoxy-2-phenylethanol. Retrieved from [[Link](#)]
- National Institutes of Health (PubChem). (2025). 2-methoxy-1-phenylethan-1-amine (Regioisomer Data). Retrieved from [[Link](#)]
- University of Illinois. (1997). NMR Chemical Shifts of Trace Impurities and Solvents. Retrieved from [[Link](#)]

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](#)]
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